molecular formula C6H3F2N3 B14881476 4-Pyrimidinecarbonitrile, 6-(difluoromethyl)-

4-Pyrimidinecarbonitrile, 6-(difluoromethyl)-

Cat. No.: B14881476
M. Wt: 155.10 g/mol
InChI Key: AQRUKRYXSMHVQB-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a difluoromethyl group at the 6-position and a carbonitrile group at the 4-position of the pyrimidine ring. It has a molecular formula of C6H3F2N3 and a molecular weight of 155.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)pyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 6-(difluoromethyl)pyrimidine-4-carbonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Reaction conditions vary depending on the desired transformation, with typical conditions including moderate temperatures and inert atmospheres.

Major Products Formed

Major products formed from these reactions include substituted pyrimidines, reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

6-(Difluoromethyl)pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can mimic natural nucleotides and interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may inhibit specific enzymes or receptors involved in various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(difluoromethyl)pyrimidine-4-carbonitrile include:

Uniqueness

6-(Difluoromethyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-(difluoromethyl)pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-6(8)5-1-4(2-9)10-3-11-5/h1,3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRUKRYXSMHVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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